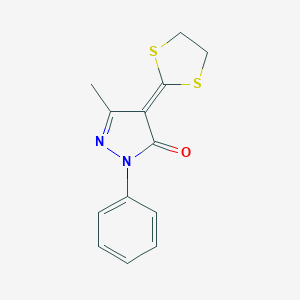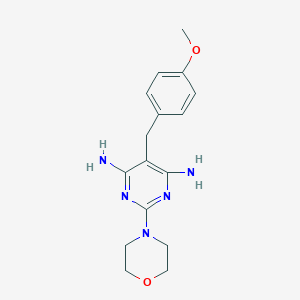![molecular formula C21H18ClN3O3 B246539 N-({1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-2-furamide](/img/structure/B246539.png)
N-({1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-2-furamide, also known as C646, is a small molecule inhibitor of histone acetyltransferase (HAT) p300/CBP. It has been widely used in scientific research to investigate the role of HAT in various biological processes.
Mécanisme D'action
N-({1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-2-furamide works by binding to the active site of p300/CBP, preventing it from acetylating histones and other proteins. This leads to changes in gene expression and cellular function, which can have a variety of effects depending on the specific biological process being studied.
Biochemical and Physiological Effects:
N-({1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-2-furamide has been shown to have a variety of biochemical and physiological effects, depending on the specific biological process being studied. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity, among other effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-({1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-2-furamide in lab experiments is that it is a specific inhibitor of p300/CBP, which allows researchers to selectively study the role of HAT in various biological processes. However, one limitation is that it may have off-target effects on other proteins, which can complicate the interpretation of results.
Orientations Futures
There are many potential future directions for research on N-({1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-2-furamide and its role in various biological processes. Some possible directions include investigating its potential as a therapeutic agent for cancer and other diseases, studying its effects on the immune system, and exploring its potential as a tool for studying epigenetic regulation.
Méthodes De Synthèse
N-({1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-2-furamide can be synthesized by reacting 2-furancarboxylic acid with 1-(2-chlorophenoxy)ethan-1-amine to form the intermediate compound 2-furancarboxylic acid 1-(2-chlorophenoxy)ethylamide. This intermediate is then reacted with 1-(2-aminoethyl)-1H-benzimidazole to form the final product, N-({1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-2-furamide.
Applications De Recherche Scientifique
N-({1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-2-furamide has been used in a variety of scientific research studies to investigate the role of HAT in various biological processes. It has been shown to inhibit the acetylation of histones and other proteins, leading to changes in gene expression and cellular function.
Propriétés
Formule moléculaire |
C21H18ClN3O3 |
|---|---|
Poids moléculaire |
395.8 g/mol |
Nom IUPAC |
N-[[1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H18ClN3O3/c22-15-6-1-4-9-18(15)28-13-11-25-17-8-3-2-7-16(17)24-20(25)14-23-21(26)19-10-5-12-27-19/h1-10,12H,11,13-14H2,(H,23,26) |
Clé InChI |
WYMMWUNOSGZGNA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=CC=C3Cl)CNC(=O)C4=CC=CO4 |
SMILES canonique |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=CC=C3Cl)CNC(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)
![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
![3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246473.png)

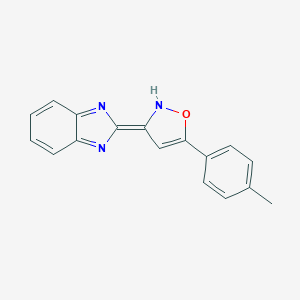
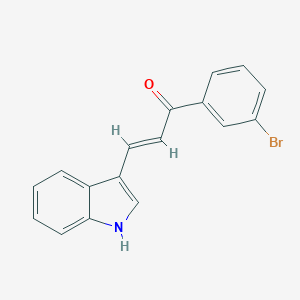
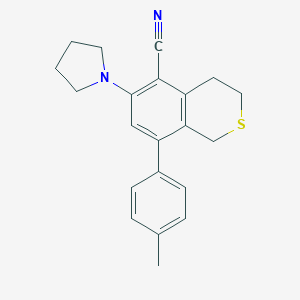
![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)
